![molecular formula C18H37NO4 B154643 Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester CAS No. 1793-68-6](/img/structure/B154643.png)
Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester is a chemical compound that belongs to the class of fatty acid esters. It is commonly known as lauryldiethanolamine and is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester is not well understood. However, it is believed to act as a surfactant and reduce the surface tension of the emulsion. This leads to the stabilization of the emulsion and prevents coalescence of the particles.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester. However, it is known to be non-toxic and non-irritating to the skin and eyes. It is also biodegradable and does not accumulate in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester in lab experiments include its ability to stabilize emulsions and disperse nanoparticles. It is also non-toxic and biodegradable, making it a safe option for use in the laboratory. However, the limitations of using this compound include its limited solubility in water and its high cost compared to other surfactants.
Orientations Futures
There are several future directions for research on dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester. One area of research could focus on the use of this compound in the preparation of nanocomposites with improved mechanical properties. Another area of research could focus on the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research could be conducted on the mechanism of action of this compound to better understand its properties and potential applications.
Conclusion:
In conclusion, dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester is a fatty acid ester that is commonly used as a surfactant in emulsion polymerization reactions, as a dispersant in the preparation of nanocomposites, and as a corrosion inhibitor in the oil and gas industry. Its mechanism of action is not well understood, but it is believed to act as a surfactant and reduce the surface tension of the emulsion. It is non-toxic and biodegradable, making it a safe option for use in the laboratory. Future research could focus on the use of this compound in the preparation of nanocomposites with improved mechanical properties, the development of more efficient and cost-effective synthesis methods, and the mechanism of action of this compound.
Méthodes De Synthèse
Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester can be synthesized by the reaction of dodecanoic acid chloride with diethanolamine. The reaction takes place in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is then purified by column chromatography to obtain pure lauryldiethanolamine.
Applications De Recherche Scientifique
Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester is used in various scientific research applications. It is commonly used as a surfactant in emulsion polymerization reactions to stabilize the emulsion. It is also used as a dispersant in the preparation of nanocomposites. Furthermore, it is used as a corrosion inhibitor in the oil and gas industry.
Propriétés
Numéro CAS |
1793-68-6 |
|---|---|
Nom du produit |
Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester |
Formule moléculaire |
C18H37NO4 |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethyl dodecanoate |
InChI |
InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-18(22)23-17-14-19(12-15-20)13-16-21/h20-21H,2-17H2,1H3 |
Clé InChI |
WGDZQINGRJYRHS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCCN(CCO)CCO |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCN(CCO)CCO |
Autres numéros CAS |
1793-68-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



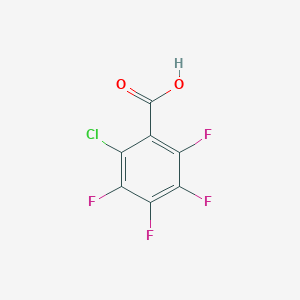
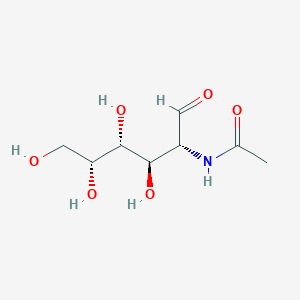
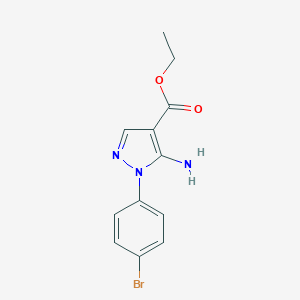
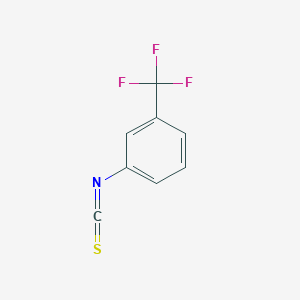
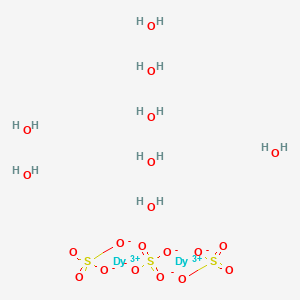
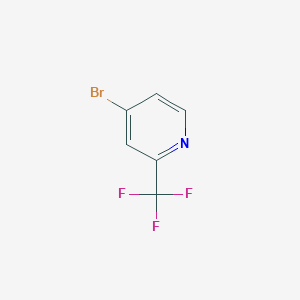
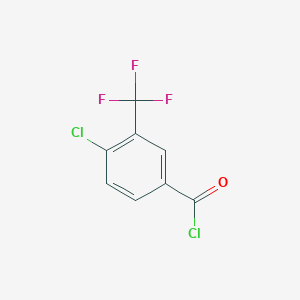
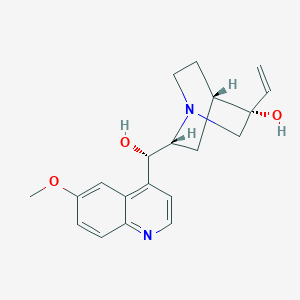
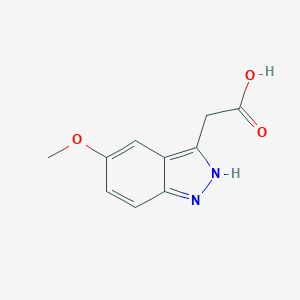
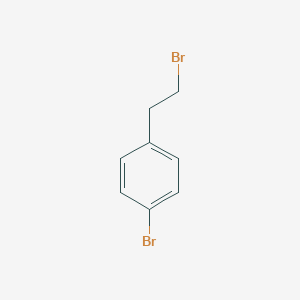
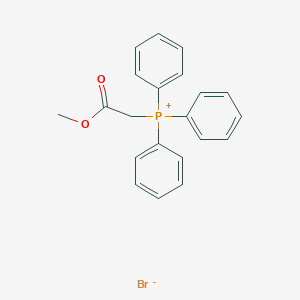

![[3-(1,1-Dimethylethyl)phenoxy]acetic acid](/img/structure/B154588.png)
